

(S)-Carvedilol-d4: A Technical Guide for its Application in Research

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Compound of Interest		
Compound Name:	(S)-Carvedilol-d4	
Cat. No.:	B15616799	Get Quote

(S)-Carvedilol-d4 is a deuterated analog of (S)-Carvedilol, a molecule of significant interest in cardiovascular pharmacology. This stable isotope-labeled compound serves as a critical tool for researchers, scientists, and drug development professionals, primarily by enhancing the accuracy and reliability of bioanalytical methods. Its principal application lies in its use as an internal standard for the precise quantification of Carvedilol in biological matrices during pharmacokinetic and metabolism studies.

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking activity, used in the treatment of hypertension and heart failure.[1][2][3] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-Carvedilol. The (S)-enantiomer is primarily responsible for the beta-blocking effects, while both enantiomers contribute to the alpha-blocking activity.[4][5] Given the stereoselective metabolism and pharmacological activity of Carvedilol, the ability to accurately measure the concentration of each enantiomer is crucial for understanding its clinical efficacy and safety profile.[6][7] **(S)-Carvedilol-d4**, with its nearly identical chemical and physical properties to the unlabeled (S)-Carvedilol, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8]

Core Application: Internal Standard in Bioanalysis

The primary and most critical use of **(S)-Carvedilol-d4** in research is as an internal standard in quantitative bioanalytical methods.[8] When analyzing biological samples, such as plasma or serum, variability can be introduced during sample preparation, extraction, and the analytical measurement itself. An internal standard is a compound with similar physicochemical



properties to the analyte of interest that is added in a known quantity to all samples, including calibration standards and quality controls.

By comparing the instrument's response of the analyte to that of the internal standard, researchers can correct for variations in extraction recovery and matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. The use of a stable isotope-labeled internal standard like **(S)-Carvedilol-d4** is considered the gold standard in bioanalysis because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.

Quantitative Data from Pharmacokinetic Studies

The accurate quantification of Carvedilol and its enantiomers is essential for determining its pharmacokinetic parameters. The following tables summarize key pharmacokinetic data for Carvedilol, which would be determined in studies utilizing **(S)-Carvedilol-d4** as an internal standard.

Parameter	Value	Reference
Bioavailability	25-35%	[6]
Time to Peak Plasma Concentration (Tmax)	1-2 hours	[5]
Elimination Half-Life	7-10 hours	[6]
Plasma Protein Binding	>98%	[6]
Volume of Distribution	~115 L	[6]

Table 1: Pharmacokinetic Parameters of Racemic Carvedilol

Due to stereoselective first-pass metabolism, the plasma levels of the (R)-enantiomer are typically 2 to 3 times higher than those of the (S)-enantiomer following oral administration.[6]



Enantiomer	Relative Plasma Levels (R/S ratio)	Reference
(R)-Carvedilol vs. (S)- Carvedilol	~2-3	[6]

Table 2: Stereoselective Pharmacokinetics of Carvedilol Enantiomers

Experimental Protocols

The following is a representative experimental protocol for the quantification of Carvedilol in human plasma using **(S)-Carvedilol-d4** as an internal standard via LC-MS/MS. This protocol is a composite based on methodologies described in the scientific literature.

Preparation of Stock and Working Solutions

- Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol reference standard in methanol.
- **(S)-Carvedilol-d4** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **(S)-Carvedilol-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the (S)-Carvedilol-d4 IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)

- Pipette 200 μL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add 20 μL of the (S)-Carvedilol-d4 internal standard working solution to each tube (except for blank matrix).
- Vortex mix for 30 seconds.
- Add 600 μL of acetonitrile (or other suitable protein precipitation agent) to each tube.



- · Vortex mix vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Carvedilol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 407.2 -> 100.2)
 - **(S)-Carvedilol-d4**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 411.2 -> 100.2)
- Data Analysis: Quantify Carvedilol concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

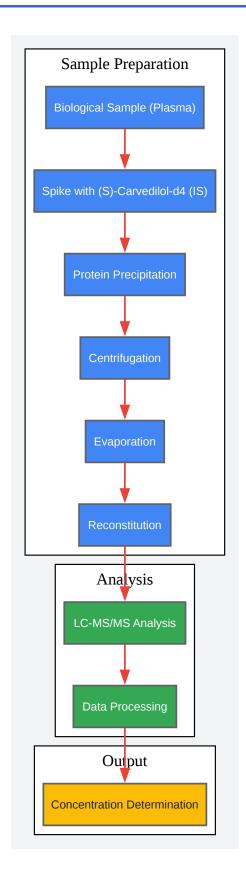


Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for quantifying Carvedilol in a biological sample using **(S)-Carvedilol-d4** as an internal standard.





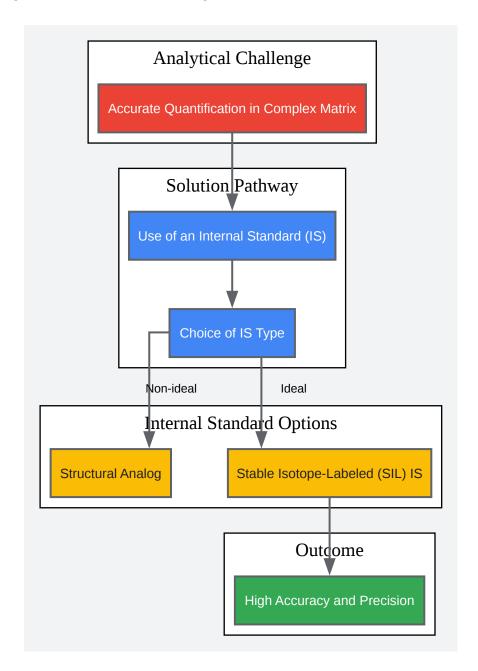
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Caption: Bioanalytical workflow for Carvedilol quantification.



Logical Relationship in Internal Standard Selection

The decision to use a stable isotope-labeled internal standard like **(S)-Carvedilol-d4** is based on a logical progression aimed at achieving the most accurate and reliable results.



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Caption: Decision pathway for internal standard selection.



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